molecular formula C17H20Cl2FNO2 B5289722 (3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride

(3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride

Cat. No.: B5289722
M. Wt: 360.2 g/mol
InChI Key: ORBOOLLETKEFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. It is a complex molecule that has been synthesized using various methods.

Scientific Research Applications

(3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride has been studied for its potential use in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that it has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of (3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride is not fully understood. However, studies have shown that it has the ability to induce apoptosis in cancer cells by activating the caspase cascade. It also has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It also has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride in lab experiments is its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a potential candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in the future.

Future Directions

There are many potential future directions for research on (3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its potential as a cancer therapy. Other potential future directions include its use as an anti-inflammatory or anti-oxidant agent, as well as its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of (3-chloro-4-ethoxy-5-methoxybenzyl)(4-fluorobenzyl)amine hydrochloride has been achieved using a variety of methods. One method involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2.ClH/c1-3-22-17-15(18)8-13(9-16(17)21-2)11-20-10-12-4-6-14(19)7-5-12;/h4-9,20H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOOLLETKEFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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